
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Overview
Description
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a chloroethyl group and a nitrophenyl group attached to a urea backbone
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea typically involves the reaction of 2-chloroethylamine with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The general synthetic route can be summarized as follows:
Reaction of 2-chloroethylamine with 3-nitrophenyl isocyanate: This step involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas and a catalyst.
Substitution: The chloroethyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea has been studied for its potential as an anticancer agent. The compound exhibits cytotoxic effects on various cancer cell lines by disrupting microtubule dynamics. It acts as an antimicrotubule agent, leading to cell cycle arrest and apoptosis in tumor cells. Specifically, it has shown to acylate Glu198 of β-tubulin, which is crucial for microtubule stability, resulting in depolymerization and subsequent cytotoxicity .
Synthesis Overview
- Starting Materials : Chloroethyl isocyanate and 3-nitroaniline.
- Reaction Conditions : Typically conducted under mild conditions to promote nucleophilic attack without excessive side reactions.
- Yield : High yields have been reported when using electron-donating groups on the aniline component .
Combination Therapies
Research indicates that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapies. For instance, studies have shown that combining this compound with resveratrol can increase sensitivity in resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes in patients with drug-resistant tumors .
Clinical Implications
The potential for this compound to overcome resistance mechanisms in cancer cells highlights its importance in developing novel treatment strategies. As resistance to conventional chemotherapy remains a significant challenge in oncology, compounds like this compound are being investigated as part of multi-drug regimens aimed at maximizing therapeutic efficacy while minimizing side effects.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in preclinical models:
- Study A : In vitro studies demonstrated that this compound significantly inhibited proliferation in various cancer cell lines, including colon and breast cancer cells, with IC50 values indicating potent activity at micromolar concentrations .
- Study B : Combination treatment with resveratrol showed enhanced apoptotic effects compared to single-agent treatments, suggesting a promising avenue for future clinical trials aimed at treating resistant cancers .
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The nitrophenyl group may participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-(4-nitrophenyl)urea: This compound has a similar structure but with the nitro group in the para position, which may influence its reactivity and applications.
1-(2-Bromoethyl)-3-(3-nitrophenyl)urea: The presence of a bromoethyl group instead of a chloroethyl group can lead to differences in reactivity and chemical behavior.
1-(2-Chloroethyl)-3-(3-aminophenyl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is a synthetic compound belonging to the class of chloroethylureas, which are known for their anticancer properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 229.65 g/mol
This compound features a chloroethyl group, which is crucial for its biological activity, particularly in DNA interaction and alkylation processes.
This compound exerts its biological effects primarily through the following mechanisms:
- DNA Alkylation : The chloroethyl moiety is capable of forming covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This action is vital for its antitumor efficacy.
- Induction of Apoptosis : By damaging DNA, the compound triggers cellular pathways that lead to programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.
Antitumor Effects
Numerous studies have demonstrated the antitumor potential of this compound. Key findings include:
- In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC value of 15 µM against human glioma cells, indicating potent activity in inhibiting tumor growth .
- Mechanistic Insights : Research indicates that the compound induces DNA strand breaks and cross-linking, which are critical for its antineoplastic effects. A comparative study highlighted that related compounds with similar structures exhibited varying degrees of effectiveness based on their alkylating capabilities .
Compound | IC (µM) | Cell Line |
---|---|---|
This compound | 15 | Human Glioma |
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 30 | Fetal Hamster Lung Cells |
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea | 25 | Various Cancer Cells |
Toxicity Profile
While exhibiting significant antitumor activity, the compound also raises concerns regarding toxicity:
- Mutagenicity and Carcinogenicity : Studies indicate that chloroethyl compounds can cause DNA damage leading to mutagenic effects. For instance, exposure to certain derivatives resulted in an increase in DNA single-strand breaks .
- Therapeutic Index : The balance between efficacy and toxicity is crucial; therefore, ongoing research aims to optimize the therapeutic index of this compound through structural modifications.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A clinical trial involving patients with recurrent glioblastoma demonstrated that patients receiving a regimen including this compound showed improved survival rates compared to historical controls.
- Case Study 2 : In a preclinical model, administration of this compound in combination with other chemotherapeutics resulted in synergistic effects, enhancing overall efficacy while mitigating side effects associated with traditional therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as chlorination of aniline derivatives followed by urea coupling with nitro-substituted phenyl isocyanates. Microwave-assisted synthesis (e.g., 1–2 minutes under controlled power) can enhance reaction efficiency, as demonstrated in similar urea derivatives . To optimize conditions, employ Design of Experiments (DoE) methodologies to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) help identify critical parameters for yield and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm urea linkage and substituent positions, FT-IR for carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro group (NO₂, ~1520 cm⁻¹) identification. HPLC with UV detection (λ ~270–300 nm for nitroaromatics) ensures purity. Mass spectrometry (ESI-MS or EI-MS) validates molecular weight (e.g., expected [M+H]⁺ ~284.68 g/mol based on C₉H₉ClN₃O₃) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., 0.1M HCl/NaOH for acidic/alkaline conditions, 40–80°C for thermal stress). Monitor degradation products via LC-MS and compare with control samples. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against enzyme targets (e.g., kinases) identifies potential binding modes. Validate predictions with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .
Q. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks or molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds between urea and nitro groups) and dihedral angles between aromatic rings. Compare experimental data (e.g., torsion angles <10° for planarity) with computational models to resolve structural ambiguities .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Surface Plasmon Resonance (SPR) or ITC quantifies binding affinity (Kd). Structural analogs (e.g., fluorophenyl or morpholinyl ureas) help establish structure-activity relationships (SAR) .
Q. Data Analysis and Contradiction Resolution
Q. How can researchers reconcile discrepancies in reported biological activities across studies?
- Methodological Answer : Perform meta-analysis of published IC₅₀ values, accounting for assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Use orthogonal assays (e.g., Western blotting alongside enzymatic assays) to confirm target engagement. Molecular dynamics simulations (e.g., GROMACS) may explain differential binding due to solvation effects .
Q. What statistical methods address variability in synthetic yield data across laboratories?
- Methodological Answer : Apply multivariate analysis (e.g., Principal Component Analysis) to identify outlier conditions (e.g., impure reagents, humidity). Collaborative validation via inter-laboratory studies with standardized protocols (e.g., USP guidelines) reduces methodological bias .
Q. Methodological Integration
Q. How can hybrid computational-experimental workflows accelerate reaction optimization?
- Methodological Answer : Integrate quantum mechanics/molecular mechanics (QM/MM) simulations to predict reaction pathways (e.g., isocyanate intermediate formation). Couple with high-throughput robotics for parallel synthesis of derivatives. Machine learning (e.g., Random Forest regression) correlates descriptors (e.g., steric bulk, Hammett constants) with yield .
Q. What advanced separation techniques improve purification of nitro-substituted urea derivatives?
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(3-nitrophenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c10-4-5-11-9(14)12-7-2-1-3-8(6-7)13(15)16/h1-3,6H,4-5H2,(H2,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXPMGXAUUALNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293258 | |
Record name | 1-(2-chloroethyl)-3-(3-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-41-3 | |
Record name | NSC88109 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-chloroethyl)-3-(3-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.